

Unveiling the Therapeutic Potential of 2"-O-β-L-galactopyranosylorientin: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the flavonoid glycoside 2"-O- β -L-galactopyranosylorientin (OGA). It details its physicochemical properties, notable anti-inflammatory and neuroprotective activities, and its interaction with the multidrug resistance protein 2 (MRP2) transporter. This document synthesizes current research findings, presenting detailed experimental protocols and visualizing key signaling pathways to support further investigation and drug development efforts.

Core Compound Properties

2"-O-β-L-galactopyranosylorientin is a naturally occurring flavonoid glycoside found in various medicinal plants, including Trollius chinensis, Trollius ledebouri, and Lophatherum gracile.[1][2] [3] It is recognized for its significant anti-inflammatory properties.[1]



Property	Value	Reference
Molecular Weight	610.5 g/mol	[3]
Molecular Formula	C27H30O16	[1][3][4]
Synonyms	Orientin 2"-O-β-L-galactoside	[1]
CAS Number	861691-37-4	[5]
Solubility	Soluble in DMSO	[1]
Storage	-20°C	[5]

Biological Activity and Mechanism of Action Anti-inflammatory and Neuroprotective Effects

OGA has demonstrated potent anti-inflammatory and neuroprotective activities. Research indicates that it can significantly inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells and RAW 264.7 macrophages.[1][6]

Key Findings:

- Inhibition of Pro-inflammatory Mediators: OGA effectively decreases the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in LPS-stimulated RAW 264.7 cells at concentrations between 100 to 200 μM.[1][5]
- Suppression of Inflammatory Gene Expression: The compound markedly inhibits the LPS-induced expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), TNF-α, and interleukin-1β (IL-1β).[6]
- Neuroprotection: OGA has been shown to reduce the cytotoxicity of activated microglia towards HT-22 neuroblastoma cells in a co-culture system, highlighting its neuroprotective potential.[6]

The anti-inflammatory and neuroprotective effects of OGA are primarily mediated through the modulation of key signaling pathways:



- Inhibition of NF-κB and ERK Signaling: OGA suppresses the activation of nuclear factor-kappa B (NF-κB) and the extracellular signal-regulated kinase (ERK) signaling pathways, both of which are crucial in the inflammatory response.[6]
- Activation of the NRF2/HO-1 Pathway: OGA decreases the generation of reactive oxygen species (ROS) induced by LPS. This effect is associated with the activation of the NF-E2related factor 2 (NRF2)/heme oxygenase-1 (HO-1) pathway, a critical cellular defense mechanism against oxidative stress.[6]

Caption: OGA's anti-inflammatory mechanism.

Interaction with MRP2 Transporter

OGA has been identified as a substrate for the multidrug resistance protein 2 (MRP2), an efflux transporter.[2][7][8] This interaction suggests that OGA is subject to transporter-mediated efflux in addition to passive diffusion.[2][7] This has implications for its bioavailability and potential drug-drug interactions.

Experimental Protocols Assessment of Anti-inflammatory Activity in RAW 264.7 Macrophages

This protocol outlines the methodology to evaluate the inhibitory effect of OGA on the production of inflammatory mediators in LPS-stimulated RAW 264.7 cells.

Materials:

- RAW 264.7 macrophage cell line
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Lipopolysaccharide (LPS) from E. coli

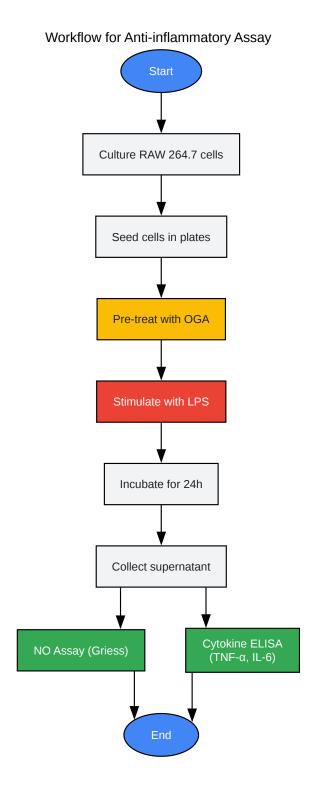


- 2"-O-β-L-galactopyranosylorientin (OGA)
- Griess Reagent for NO measurement
- ELISA kits for TNF-α and IL-6 quantification
- 96-well and 24-well cell culture plates

Procedure:

- Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Cell Seeding: Seed the cells in 96-well plates (for NO assay) or 24-well plates (for cytokine assays) at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.
- Treatment:
 - Pre-treat the cells with various concentrations of OGA (e.g., 100-200 μM) for 1 hour.
 - \circ Following pre-treatment, stimulate the cells with LPS (e.g., 1 μ g/mL) for 24 hours. A control group without LPS stimulation should be included.
- Nitric Oxide (NO) Assay:
 - After the incubation period, collect the cell culture supernatant.
 - Determine the nitrite concentration, an indicator of NO production, using the Griess reagent according to the manufacturer's instructions. Measure the absorbance at 540 nm.
- Cytokine Measurement (TNF-α and IL-6):
 - Collect the cell culture supernatants.
 - \circ Quantify the levels of TNF- α and IL-6 using specific ELISA kits as per the manufacturer's protocols.





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Caption: Experimental workflow for assessing anti-inflammatory activity.



MRP2 Substrate Assessment using Vesicular Transport Assay

This protocol describes a method to determine if OGA is a substrate of the MRP2 transporter using inside-out membrane vesicles.

Materials:

- Inside-out membrane vesicles from Sf9 or HEK293 cells overexpressing human MRP2.
- Control membrane vesicles (not expressing MRP2).
- Radiolabeled or fluorescently tagged OGA, or a suitable analytical method (e.g., LC-MS/MS) for unlabeled compound.
- ATP and AMP solutions.
- Transport buffer.
- Rapid filtration apparatus.
- Scintillation counter or fluorescence plate reader.

Procedure:

- Vesicle Preparation: Thaw the MRP2-expressing and control membrane vesicles on ice.
- Reaction Mixture: Prepare a reaction mixture containing the transport buffer, membrane vesicles, and OGA at the desired concentration.
- Initiation of Transport: Initiate the transport reaction by adding ATP. For a negative control, add AMP instead of ATP to demonstrate ATP-dependent transport.
- Incubation: Incubate the reaction mixture at 37°C for a predetermined time course (e.g., 0, 1, 2, 5, 10 minutes) to measure the initial rate of transport.
- Termination of Transport: Stop the reaction by adding ice-cold stop buffer and rapidly filtering the mixture through a filter membrane that retains the vesicles.

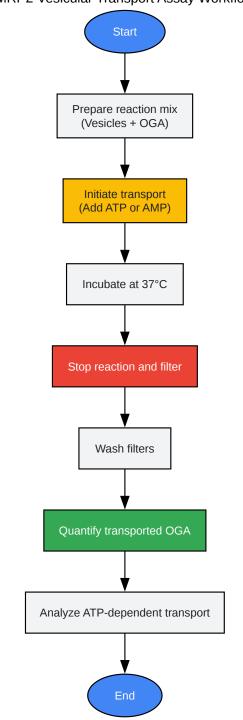
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- Washing: Quickly wash the filters with ice-cold buffer to remove any unbound substrate.
- Quantification:
 - If using a radiolabeled substrate, measure the radioactivity retained on the filter using a scintillation counter.
 - If using a fluorescent substrate, lyse the vesicles and measure the fluorescence.
 - For unlabeled OGA, the amount of transported substrate inside the vesicles can be quantified using LC-MS/MS.
- Data Analysis: Calculate the ATP-dependent transport by subtracting the uptake in the presence of AMP from the uptake in the presence of ATP. Compare the transport in MRP2-expressing vesicles to that in control vesicles.





MRP2 Vesicular Transport Assay Workflow

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